molecular formula C6H5F B13445468 fluoro(1,2,3,4,5,6-13C6)cyclohexatriene

fluoro(1,2,3,4,5,6-13C6)cyclohexatriene

Cat. No.: B13445468
M. Wt: 102.058 g/mol
InChI Key: PYLWMHQQBFSUBP-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene: is a highly strained isomer of benzene, characterized by the presence of a fluorine atom and six carbon atoms labeled with the isotope carbon-13. This compound is notable for its unique structure, where the three double bonds are cumulated, resulting in significant strain and high reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of fluoro(1,2,3,4,5,6-13C6)cyclohexatriene typically involves the reaction of a cyclohexadiene derivative with a fluorinating agent such as cesium fluoride. The reaction conditions are carefully controlled to manage the high reactivity and instability of the compound .

Industrial Production Methods: Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Instead, it is synthesized in small quantities for research purposes, often using specialized laboratory equipment and techniques to ensure safety and precision .

Chemical Reactions Analysis

Types of Reactions: Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as dienes for cycloaddition reactions. Reactions are typically conducted under inert atmosphere conditions to prevent decomposition .

Major Products: The major products formed from these reactions include various cycloadducts, nucleophilic addition products, and insertion products, which can be further transformed into more complex molecules .

Mechanism of Action

The high reactivity of fluoro(1,2,3,4,5,6-13C6)cyclohexatriene is primarily due to the strain in its cumulated double bonds. This strain increases the compound’s free energy, making it highly reactive and prone to undergoing various chemical transformations. The molecular targets and pathways involved in its reactions include nucleophilic sites and π-bonds, which facilitate cycloaddition and nucleophilic addition reactions .

Properties

Molecular Formula

C6H5F

Molecular Weight

102.058 g/mol

IUPAC Name

fluoro(1,2,3,4,5,6-13C6)cyclohexatriene

InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

PYLWMHQQBFSUBP-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)F

Canonical SMILES

C1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.